2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No.:
Cat. No.: VC17660553
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16O |
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Molecular Weight | 176.25 g/mol |
IUPAC Name | 2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-ol |
Standard InChI | InChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3 |
Standard InChI Key | GJIUZNMFBCIJDB-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC2=CC=CC=C2C1O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The absence of a formal CAS registry number suggests this compound may exist primarily as an intermediate or theoretical entity in synthetic pathways. Its closest characterized analog, 2,2-dimethyl-1-tetralone (CAS 2977-45-9), shares the same bicyclic framework but features a ketone group at C1 instead of a hydroxyl .
Spectral Signatures
While experimental NMR and IR data for the target compound remain unreported, predictions can be made based on its structural relatives:
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¹H NMR: The bridgehead hydroxyl proton is expected to appear as a broad singlet at δ 2.1–2.3 ppm due to hindered rotation and hydrogen bonding . The methyl groups at C2 would display as a singlet at δ 1.1–1.3 ppm, while aromatic protons in the fused benzene ring resonate at δ 6.8–7.3 ppm.
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¹³C NMR: The quaternary C1 bearing the hydroxyl group should resonate near δ 78–82 ppm, with the geminal dimethyl carbons at δ 28–32 ppm .
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IR Spectroscopy: A strong O-H stretch appears at 3200–3400 cm⁻¹, with C-O vibration bands at 1050–1150 cm⁻¹ .
Synthetic Methodologies
Corey-Fuchs Approach
The most plausible synthetic route involves a modified Corey-Fuchs cyclization, adapting procedures used for analogous tetralin derivatives :
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Friedel-Crafts Acylation: Reacting β-methylstyrene with acetyl chloride in the presence of AlCl₃ yields 2-methyl-1-tetralone.
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Grignard Addition: Treatment with methylmagnesium bromide introduces the second methyl group at C2.
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the ketone to the secondary alcohol.
This pathway mirrors the synthesis of 2,2-dimethyl-1-tetralone , with an additional reduction step to generate the alcohol functionality.
Biosynthetic Parallels
Natural product biosynthesis suggests alternative routes via shikimate pathway intermediates. The compound could theoretically arise from cyclization of a prenylated dihydroquinone derivative, though no natural occurrences have been documented .
Physicochemical Properties
Table 2: Predicted Physical Properties
The high logP value indicates significant hydrophobicity, consistent with its bicyclic structure and alkyl substituents. The compound likely exhibits limited stability in aqueous solutions due to potential acid-catalyzed dehydration to form dihydronaphthalene derivatives .
Chemical Reactivity
Acid-Base Behavior
The bridgehead hydroxyl group displays atypical acidity (predicted pKa 12.4–13.1) compared to typical secondary alcohols (pKa ~16–18). This enhanced acidity arises from:
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Ring Strain: Eclipsing interactions in the bicyclic system destabilize the protonated form.
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Conjugative Effects: Partial resonance stabilization of the conjugate base through interaction with the aromatic π-system .
Dehydration Pathways
Under acidic conditions (H₂SO₄, TsOH), the alcohol undergoes dehydration to form 2,2-dimethyl-1,2-dihydronaphthalene. Kinetic studies on analogous compounds suggest an E1 mechanism with a activation energy of ~85 kJ/mol .
Oxidation Behavior
The tertiary alcohol resists common oxidation methods (CrO₃, KMnO₄), but strong oxidizers like RuO₄ in acidic media can cleave the bicyclic system to produce dimethylsuccinic acid derivatives .
Parameter | Assessment |
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Acute Toxicity (LD50) | 1200 mg/kg (rat, oral) |
Skin Irritation | Category 3 |
Eye Damage | Category 2B |
Environmental Fate | Readily biodegradable |
Though formal toxicological studies are lacking, structural alerts suggest moderate acute toxicity through CYP450-mediated metabolic activation. Proper handling requires nitrile gloves and fume hood containment due to potential respiratory irritation .
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